Alpha-ethenyltetrahydro-2h-pyran-4-methanol
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Overview
Description
It is a liquid at room temperature and has a molecular weight of 142.2 g/mol . This compound is of interest due to its unique structure, which includes both an oxane ring and an allyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(oxan-4-yl)prop-2-en-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydropyran with allyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the oxane ring .
Industrial Production Methods
In industrial settings, the production of 1-(oxan-4-yl)prop-2-en-1-ol may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alkyl derivatives
Substitution: Alkyl halides, esters
Scientific Research Applications
1-(oxan-4-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, while the oxane ring can participate in nucleophilic substitution reactions. These interactions enable the compound to act as a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(oxan-4-yl)propan-2-ol: This compound has a similar structure but lacks the allyl group, making it less reactive in certain types of chemical reactions.
4-(prop-2-en-1-yl)oxan-4-ol: Another similar compound with slight variations in the positioning of functional groups, affecting its reactivity and applications.
Uniqueness
1-(oxan-4-yl)prop-2-en-1-ol is unique due to its combination of an oxane ring and an allyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .
Properties
Molecular Formula |
C8H14O2 |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(oxan-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H14O2/c1-2-8(9)7-3-5-10-6-4-7/h2,7-9H,1,3-6H2 |
InChI Key |
FJBALQINEAIQGM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1CCOCC1)O |
Origin of Product |
United States |
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